molecular formula C20H21BrN2O2 B2815529 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide CAS No. 1448033-53-1

3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide

Cat. No. B2815529
CAS RN: 1448033-53-1
M. Wt: 401.304
InChI Key: QYVVMMTXOOPZSK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The propanamide group could participate in reactions typical of amides, such as hydrolysis. The cyclopropylamino group could also exhibit unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds with similar structures but without a halogen atom .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization

    A study on the synthesis and molecular structure of similar bromophenyl propanamide derivatives revealed their efficient preparation and detailed structural analysis. For instance, the synthesis and characterization of compounds using NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction have been documented, showcasing their potential as fluorescent initiators in polymerizations (Kulai & Mallet-Ladeira, 2016).

  • Crystallographic Studies

    Another study focused on the crystallographic analysis and photocleavage reactions of monothioimides, providing insights into the molecular conformations and potential applications in photochemistry (Fu, Scheffer, & Trotter, 1998).

Applications in Material Science and Biochemistry

  • Material Science Applications

    The preparation and use of certain diastereoisomeric phosphines, similar in structural motifs to the compound , as ligands for nickel-catalyzed asymmetric cross-coupling, indicate the compound's potential application in material science and catalysis (Hayashi et al., 1981).

  • Biological Activity

    Investigations into the biological activity of bromophenol derivatives have shown their potential as anticancer agents, with studies detailing mechanisms of action such as cell cycle arrest and apoptosis induction in cancer cells, which may provide a foundation for understanding the biological relevance of related compounds (Guo et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound is a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. If the compound exhibits interesting biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

3-(2-bromophenyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVVMMTXOOPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide

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